2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-6(2)17-8(4)9(7(3)16-17)15-10(18)19-5-11(12,13)14/h6H,5H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQNXIXBTCTUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with an isocyanate or chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. Studies have explored its use in developing inhibitors for specific enzymes and receptors.
Industry
In the industrial sector, this compound finds applications in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole Derivatives
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Trifluoroethyl vs.
- Carbamate vs. Methanol/Propanoic Acid: The carbamate group in the target compound may confer hydrolytic stability or serve as a prodrug motif, unlike the methanol or carboxylic acid groups in analogs , which could enhance polarity or acidity.
- Nitrophenyl vs. Alkyl Substituents : In , nitrophenyl-substituted pyrazoles were used to synthesize antimicrobial thiadiazoles, suggesting electron-deficient aromatic systems enhance bioactivity . The target compound’s alkyl substituents might reduce such activity but improve pharmacokinetics.
Biological Activity
2,2,2-Trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate (CAS Number: 1209962-44-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆F₃N₃O₂. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 279.26 g/mol |
| Purity | ≥ 95% |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Its potential therapeutic applications include:
- Antitumor Activity : Similar pyrazole derivatives have demonstrated inhibitory effects against various cancer cell lines by targeting key pathways involved in tumor growth. The structure of this compound may allow it to interact with specific kinases involved in cancer progression .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes .
- Antibacterial Activity : The compound's structural features may contribute to its antibacterial properties, as seen in other pyrazole derivatives that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies. The following table summarizes structural comparisons with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Fluoro-N-(1-methylpropyl)-pyrazole | C₉H₁₁F₂N₃O | Lacks trifluoroethyl group; different pharmacological profile |
| N-(3-chloro-4-fluorophenyl)pyrazole | C₁₀H₈ClF₂N₂ | Chlorine instead of trifluoromethyl; different reactivity |
| 3-Methyl-N-(4-methoxyphenyl)pyrazole | C₁₁H₁₃N₃O₂ | No fluorinated groups; varies in solubility |
The unique trifluoroethyl group in the target compound enhances its lipophilicity and metabolic stability compared to these similar compounds, potentially influencing their biological activities differently.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Starting materials undergo cyclization to form the pyrazole structure.
- Carbamate Formation : The pyrazole is then reacted with a suitable carbamate precursor to introduce the carbamate functionality.
- Introduction of the Trifluoroethyl Group : This step enhances the compound's lipophilicity and stability.
These methods highlight the complexity and precision required in synthesizing this compound.
Case Studies
Recent studies have explored the efficacy of similar pyrazole derivatives in various biological contexts:
- Antitumor Studies : A series of pyrazole derivatives were evaluated for their inhibitory activity against BRAF(V600E), showing promising results that could be extrapolated to our target compound .
- Anti-inflammatory Research : Research indicates that certain pyrazole derivatives significantly reduce nitric oxide production in inflammatory models, suggesting potential applications for treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or carbamate formation. A typical route involves reacting 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., K₂CO₃ or triethylamine) in aprotic solvents like DMF or THF. Key factors include:
- Temperature: Room temperature to 60°C to minimize side reactions.
- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of the amine.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this carbamate derivative?
- Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for pyrazole methyl groups (δ 2.1–2.3 ppm), trifluoroethyl CF₃ (δ 4.3–4.5 ppm), and carbamate carbonyl (δ 155–160 ppm).
- IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly the planarity of the pyrazole ring and carbamate linkage. Fluorine atoms may challenge data collection due to weak scattering .
Q. How do the trifluoroethyl and isopropyl substituents influence the compound’s solubility and stability?
- Methodological Answer:
- Trifluoroethyl Group: Enhances lipophilicity (logP ~2.5) and metabolic stability via electron-withdrawing effects.
- Isopropyl Group: Steric hindrance reduces rotational freedom, stabilizing the pyrazole core.
Solubility can be tested in DMSO (high) vs. water (low), with logP determined via HPLC or shake-flask methods .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproducts during carbamate formation?
- Methodological Answer:
- Stepwise Addition: Introduce trifluoroethyl chloroformate dropwise to the amine solution to control exothermicity.
- Catalytic Bases: Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.
- Byproduct Analysis: Monitor via LC-MS for urea derivatives (from over-reaction) or unreacted amine. Adjust stoichiometry (1.1:1 amine:chloroformate) to suppress dimerization .
Q. What computational strategies predict the compound’s interaction with biological targets, and how does the trifluoroethyl group modulate binding?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases).
- Quantum Mechanics (QM): Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on carbamate reactivity.
- MD Simulations: Simulate solvation dynamics to evaluate trifluoroethyl’s impact on membrane permeability .
Q. How should contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Methodological Answer:
- Assay Validation: Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR).
- Structural Analysis: Compare binding poses via X-ray crystallography of ligand-target complexes.
- Meta-Analysis: Aggregate data from multiple studies to identify confounding variables (e.g., buffer pH, ionic strength) .
Q. What role does the pyrazole ring’s substitution pattern play in its reactivity toward electrophilic agents?
- Methodological Answer:
- Electrophilic Substitution: The 4-position carbamate group deactivates the pyrazole ring, directing electrophiles to the 3,5-dimethyl sites.
- Kinetic Studies: Use Hammett plots to correlate substituent effects with reaction rates.
- DFT Calculations: Model charge distribution to predict regioselectivity in halogenation or nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
